
1,1-Dichloro-1-fluoro-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-fluoro-4-methylpentan-2-one is an organic compound with the molecular formula C6H9Cl2FO It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-4-methylpentan-2-one typically involves the halogenation of 4-methylpentan-2-one. The process includes the introduction of chlorine and fluorine atoms into the molecular structure. Common reagents used in this synthesis include chlorine gas and hydrogen fluoride. The reaction is usually carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1-fluoro-4-methylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products
Substitution: Products include various substituted ketones or alcohols.
Reduction: Major products are alcohols or alkanes.
Oxidation: Carboxylic acids or ketones are the primary products.
Scientific Research Applications
1,1-Dichloro-1-fluoro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-fluoro-4-methylpentan-2-one involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the compound, making it useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-1-fluoroethane: A simpler haloalkane with similar halogenation but a different carbon backbone.
1,1-Dichloro-1-fluoropropane: Another haloalkane with a three-carbon backbone.
1,1-Dichloro-1-fluorobutane: A four-carbon haloalkane with similar properties.
Uniqueness
1,1-Dichloro-1-fluoro-4-methylpentan-2-one is unique due to its specific combination of halogen atoms and a pentanone backbone. This structure provides distinct reactivity and properties compared to other haloalkanes, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
6632-87-7 |
|---|---|
Molecular Formula |
C6H9Cl2FO |
Molecular Weight |
187.04 g/mol |
IUPAC Name |
1,1-dichloro-1-fluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H9Cl2FO/c1-4(2)3-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
HXZWIMOPPPOOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


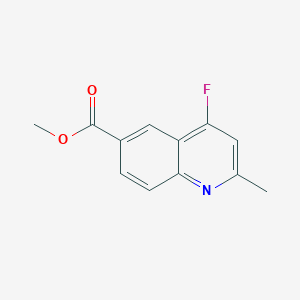
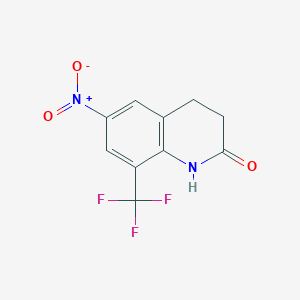
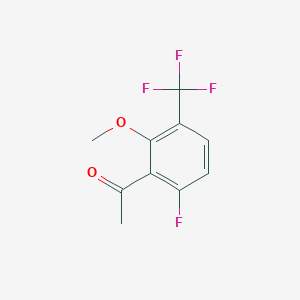
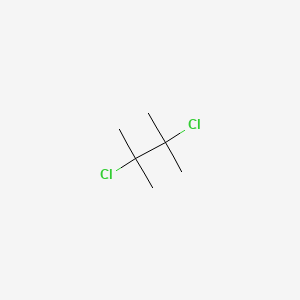

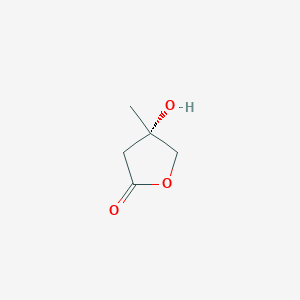
![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
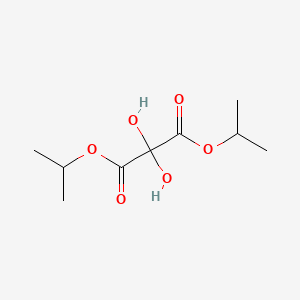
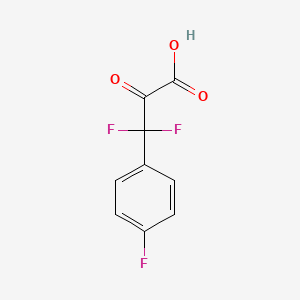
![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)
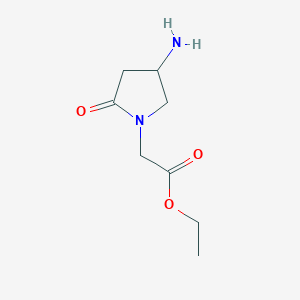
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
